molecular formula C6H8F2O3 B116573 ethyl 4,4-difluoro-3-oxobutanoate CAS No. 352-24-9

ethyl 4,4-difluoro-3-oxobutanoate

Katalognummer: B116573
CAS-Nummer: 352-24-9
Molekulargewicht: 166.12 g/mol
InChI-Schlüssel: CBDPWKVOPADMJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Ethyl 4,4-difluoro-3-oxobutanoate is primarily used as an intermediate in the synthesis of pharmaceuticals . It is known to target potassium channels and GABA-T antagonists . Potassium channels play a crucial role in maintaining the electrical potential of cells, while GABA-T antagonists inhibit the breakdown of gamma-aminobutyric acid, a key inhibitory neurotransmitter .

Mode of Action

It is known that the compound interacts with its targets (potassium channels and gaba-t) to modulate their activity . This modulation can lead to changes in cellular function, such as altered neurotransmission or changes in cell excitability.

Biochemical Pathways

This compound is involved in the synthesis of pharmaceuticals that affect various biochemical pathways. For instance, potassium channel activators can influence the action potential of neurons, affecting the nervous system’s function . Similarly, β-alanine derived GABA-T antagonists can impact the GABAergic system, influencing mood and cognition .

Pharmacokinetics

Its physical properties, such as its boiling point and vapor pressure , suggest that it may be readily absorbed and distributed within the body. Its impact on bioavailability would depend on these properties, as well as factors like route of administration and dosage.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific pharmaceuticals it is used to synthesize. For instance, if used to synthesize potassium channel activators, it could lead to hyperpolarization of neurons and reduced neuronal excitability . If used to synthesize GABA-T antagonists, it could result in increased levels of GABA in the brain, potentially exerting anxiolytic or sedative effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. For instance, its storage temperature is typically at room temperature , suggesting that extreme temperatures might affect its stability

Biochemische Analyse

Biochemical Properties

Ethyl 4,4-difluoro-3-oxobutanoate plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceuticals. It interacts with several enzymes and proteins, facilitating the formation of active pharmaceutical ingredients. For instance, it is involved in the synthesis of potassium channel activators, which are essential for regulating ion flow in cells . The compound’s interaction with enzymes such as GABA-T (gamma-aminobutyric acid transaminase) antagonists highlights its importance in modulating neurotransmitter levels in the brain .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of ion channels, thereby altering cell signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, impacting processes such as energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, depending on the context of its use. For example, as a GABA-T antagonist, it inhibits the enzyme’s activity, leading to increased levels of gamma-aminobutyric acid (GABA) in the brain . This inhibition is crucial for its therapeutic effects in treating neurological disorders. Additionally, the compound’s fluorine atoms enhance its binding affinity and stability, making it a potent biochemical agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its degradation can occur under extreme temperatures or pH levels . Long-term studies have shown that the compound can maintain its biochemical activity for extended periods, making it suitable for various in vitro and in vivo experiments . Its stability and efficacy can be influenced by storage conditions and experimental parameters .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, particularly in modulating neurotransmitter levels . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of precise dosage control in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound can be metabolized into various intermediates, which participate in further biochemical reactions . Its interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biochemical efficacy . The compound’s distribution can be influenced by factors such as tissue permeability and the presence of specific transport proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects .

Vorbereitungsmethoden

ethyl 4,4-difluoro-3-oxobutanoate can be synthesized through several methods:

Analyse Chemischer Reaktionen

ethyl 4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium ethoxide and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

ethyl 4,4-difluoro-3-oxobutanoate can be compared with other similar compounds, such as:

  • This compound
  • Ethyl 4,4-difluoro-3-oxobutyrate
  • Ethyl difluoroacetoacetate

These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its specific difluoromethyl group, which imparts distinct chemical properties and enhances its utility in various applications .

Eigenschaften

IUPAC Name

ethyl 4,4-difluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c1-2-11-5(10)3-4(9)6(7)8/h6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDPWKVOPADMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059851
Record name Ethyl 4,4-difluoroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352-24-9
Record name Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 4,4-difluoroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,4-difluoro-3-oxobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Add sodium metal (7 kg, 300 mol) in portions to EtOH (53.6 kg) while maintaining the temperature below 60° C. Stir the reaction mixture until the sodium dissolves, then cool the mixture to 20-30° C. Add a solution of ethyl difluoroacetate (34 kg, 274 mol) in EtOAc (63 kg) to the sodium ethoxide at a temperature of 25-40° C. Heat the reaction mixture to 65° C. while stirring. After 2 h cool the mixture to room temperature. Add 10% HCl (30 kg HCl and 204 kg water) to the mixture until the pH of the mixture is 6-7. Extract the mixture with EtOAc (64 kg); separate; and extract the aqueous layer again with EtOAc (60 kg). Combine organic phases, and wash with brine (NaCl (48 kg) in water (136 kg)). Dry the organic phase with 4 A molecular sieve powder (15 kg), and concentrate to give the title compound as a brown-yellow oil (33 kg, 73% yield, 96% GC purity). 1H NMR (500 MHz, CDCl3,) δ 5.91 (t, J=54 Hz, 1H), 4.23 (m, 2H), 3.70 (s, 2H), 1.27 (m, 3H).
Quantity
7 kg
Type
reactant
Reaction Step One
Name
Quantity
53.6 kg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
63 kg
Type
reactant
Reaction Step Three
Name
Quantity
30 kg
Type
reactant
Reaction Step Four
Yield
73%

Synthesis routes and methods II

Procedure details

In a sulfonation flask, N,N-diethyl-2,2-difluoroacetamide (1.51 g; 10 mmol) was dissolved in ethyl acetate (20 ml) before ethanolic sodium ethoxide (15 ml of a 21% solution; 40.2 mmol) was added dropwise. The resulting mixture was stirred at 60° C. for 6 hours. After cooling, the mixture was poured into ice-water (20 ml), acidified with hydrochloric acid (10%) and extracted with ethyl acetate. The organic phase was washed with brine, dried over sodium sulfate and evaporated in a water jet vacuum. The residue was purified by distillation under reduced pressure to give the desired 4,4-difluoro-3-oxo-butanoic acid ethyl ester in the form of a colourless oil.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a freshly prepared solution of sodium ethoxide (prepared by addition of 1.11 g, 48.35 mmol Na metal in 8 mL EtOH) in EtOH was added a solution of ethyl difluoroacetate (5.0 g, 40.29 mmol) in EtOAc (9 mL) at rt and the reaction mixture was heated at 65° C. for 2 h. Then the reaction mixture was quenched with 1N HCl at rt and the pH was adjusted to 6-7. Then the reaction mixture was extracted with EtOAc and the organic layer was washed with water and brine, separated, dried, filtered and concentrated to afford 5.5 g of ethyl 4,4-difluoro-3-oxobutanoate which was taken to the next step without further purification. To a mixture of ethyl 4,4-difluoro-3-oxobutanoate (5.5 g, 33.11 mmol) and triethyl orthoformate (12 mL, 66.26 mmol) was added acetic anhydride (27.0 g, 265.0 mmol) and the reaction mixture was heated at 100° C. for 12 h. Then the reaction mixture was concentrated to afford 5.5 g of the title product which was taken to the next step without further purification.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Under nitrogen, 46.7 g (1.168 mol) of sodium hydride (60% dispersion in paraffin) were added to 600 ml of tetrahydrofuran. At 35° C. a mixture of 125 g (1.008 mol) of difluoroethyl acetate and 88.7 g (1.010 mol) of ethyl acetate was added dropwise while the temperature was maintained at below 40° C. This was followed by further stirring at room temperature overnight. The reaction mixture was carefully poured into 1.7 L of ice-water and adjusted to pH 3 with sulphuric acid. The reaction mixture was extracted twice with 500 ml of methyl tert-butyl ether each time, the combined organic phases were washed twice with saturated sodium chloride solution, dried over sodium sulphate and concentrated at 40° C. and 150 mbar before distillation at 60 mbar (Vigreux column). The product was obtained at 85-87° C. as a colourless liquid (104 g, 62% of theory having a purity of >99% (GC)).
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
88.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.7 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

An initial charge of 48 g of ethyl acetate was admixed at RT with a 10% solution of 32.4 g of sodium ethoxide in ethanol. The mixture was stirred at RT for 1 h and then admixed with 36 g of 1,1,2,2-tetrafluoroethyldimethylamine. Subsequently, the solution was stirred at 30° C. for 2 h, admixed with H2O and adjusted to pH 5. After extraction with ethyl acetate and subsequent distillation, 27 g (65%) of ethyl difluoroacetoacetate (boiling point 90-94° C./100 mbar) were obtained.
Quantity
48 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4,4-difluoro-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
ethyl 4,4-difluoro-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
ethyl 4,4-difluoro-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl 4,4-difluoro-3-oxobutanoate
Reactant of Route 5
Reactant of Route 5
ethyl 4,4-difluoro-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
ethyl 4,4-difluoro-3-oxobutanoate
Customer
Q & A

Q1: What is a key advantage of the synthesis method described in the research for Ethyl 4,4-difluoroacetoacetate?

A1: The research [, ] highlights a one-step synthesis method for Ethyl 4,4-difluoroacetoacetate using difluoroacetyl halide (fluoride, chloride, or bromide) and ethyl acetate. This method offers advantages such as a simplified process, reduced reaction steps, and potentially lower production costs compared to multi-step alternatives.

Q2: What are the key reaction parameters influencing the yield of Ethyl 4,4-difluoroacetoacetate?

A2: The provided research [] identifies several key parameters impacting the synthesis yield:

    Q3: What is the reported purity of Ethyl 4,4-difluoroacetoacetate synthesized using this method?

    A3: The research indicates a high purity of ≥99% for the synthesized Ethyl 4,4-difluoroacetoacetate []. This suggests the method's effectiveness in producing a relatively pure compound, which is crucial for its applications in various fields.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.